ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE
Description
Properties
IUPAC Name |
ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFSJKPXNYYPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90550165 | |
| Record name | Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112779-14-3 | |
| Record name | Ethyl 5-amino-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112779-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
-
Step 1 : Synthesis of 2-cyano-3-hydroxy-2-ene-carboxylate by reacting ethyl cyanoacetate with diethyl oxalate under basic conditions (yield: ~85%).
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Step 2 : Chlorination with PCl₅ at 0–5°C to form 2-chlorocyanoalkene.
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Step 3 : Condensation with tert-butylhydrazine hydrochloride in ethanol at reflux (12 h), yielding the target compound with 74–83% efficiency.
Key Advantage : This method minimizes isomer formation due to the electron-withdrawing cyano group directing hydrazine attack to the β-position.
Sandmeyer Reaction-Based Synthesis
A novel route reported by Li et al. (2007) employs a selective Sandmeyer reaction to introduce the amino group post-ring formation. The protocol begins with ethyl 3-bromo-1-tert-butylpyrazole-4-carboxylate, which undergoes diazotization and amination:
Procedure
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Bromination : Treatment of ethyl 1-tert-butylpyrazole-4-carboxylate with N-bromosuccinimide (NBS) in CCl₄ yields the 3-bromo derivative (92% yield).
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Diazotization : Reaction with NaNO₂/HCl at −5°C generates the diazonium salt.
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Amination : Copper(I) oxide-mediated amination introduces the amino group, achieving 77–83% yield.
Critical Insight : The tert-butyl group enhances steric hindrance, favoring substitution at the 5-position.
β-Ketonitrile and Hydrazine Condensation
Classic pyrazole synthesis via β-ketonitriles is adapted for this compound, as reviewed by Beck and Lynch (1987). Ethyl 3-cyano-4,4-dimethylpent-2-enoate reacts with tert-butylhydrazine in refluxing ethanol:
Conditions :
Limitation : Competing formation of 3-amino regioisomers necessitates careful pH control (optimal pH 6–7).
Multi-Step Synthesis from Ethyl Cyanoacetate
A scalable industrial method involves sequential alkylation and cyclization:
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Alkylation : Ethyl cyanoacetate reacts with tert-butyl bromide in DMF/K₂CO₃ to form ethyl 2-cyano-3-(tert-butyl)propanoate (89% yield).
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Cyclization : Treatment with hydrazine hydrate in THF at 60°C forms the pyrazole ring.
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Esterification : Direct carboxylation using CO₂ under pressure yields the final product (overall yield: 65%).
Table 1 : Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Isomer Control | Scalability |
|---|---|---|---|---|
| Cyanoalkene Condensation | 2-Cyano-3-hydroxy-2-ene | 74–83 | High | Industrial |
| Sandmeyer Reaction | 3-Bromo-pyrazole derivative | 77–83 | Moderate | Lab-scale |
| β-Ketonitrile Route | Ethyl 3-cyano-pentenoate | 68–72 | Low | Pilot-scale |
| Multi-Step Synthesis | Ethyl cyanoacetate | 65 | High | Industrial |
Recent Advances in Catalytic Amination
Emerging techniques use palladium catalysts for direct C–H amination. For example, ethyl 1-tert-butylpyrazole-4-carboxylate reacts with NH₃ and tert-butyl nitrite in the presence of Pd(OAc)₂ to install the amino group. While promising (yield: 70%), this method requires further optimization for cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
ETBP serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure, characterized by the tert-butyl group, enhances steric hindrance and influences its reactivity compared to other pyrazole derivatives .
Biology
In biological research, ETBP has been utilized to study enzyme interactions and as a precursor for synthesizing biologically active molecules. Its ability to inhibit specific enzymes, such as cyclooxygenase (COX), suggests potential applications in managing inflammatory conditions .
Antimicrobial Activity
Recent studies have demonstrated that ETBP exhibits significant antibacterial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate ETBP's potential as an antimicrobial agent in clinical settings .
Anti-inflammatory Effects
ETBP has shown promise in reducing inflammatory markers like TNF-alpha and IL-6 in animal models. This suggests its potential application in treating diseases characterized by inflammation, such as arthritis .
Anticancer Activity
A series of studies have explored the anticancer properties of ETBP derivatives. For instance, derivatives containing alkyl chains at the N-1 position of the pyrazole core demonstrated significant inhibitory effects on cancer cell lines such as HeLa (cervical) and HT-29 (colon) cells. The IC50 values for these cells were found to be 0.737 ± 0.05 μM and 1.194 ± 0.02 μM, respectively . The compound’s ability to induce early apoptosis in cancer cells highlights its potential as a lead compound for drug development.
Study on Pain Management
A clinical trial investigated the efficacy of ETBP in managing chronic pain. Patients receiving ETBP reported a significant decrease in pain levels compared to those receiving a placebo, indicating its potential as an analgesic agent.
Neuroprotective Effects
Another study focused on ETBP's neuroprotective effects in models of neurodegeneration. Results indicated that ETBP administration reduced neuronal apoptosis and improved cognitive function, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction . The pathways involved often include binding to the active site of enzymes or altering the conformation of receptors .
Comparison with Similar Compounds
Key Observations:
- Functional Group Influence: The ethyl carboxylate moiety provides intermediate polarity, balancing solubility and lipophilicity better than cyano or carbamate groups in analogs .
Physicochemical and Reactivity Profiles
- Solubility : The ethyl carboxylate group enhances aqueous solubility relative to carbonitrile analogs (e.g., compound 12a in Table 1) but less than hydroxylated derivatives .
- For example, compound 15a (with ethoxymethyleneamino and 4-fluorophenyl groups) exhibits a mp of 194–196°C, suggesting that steric and electronic factors jointly dictate thermal behavior .
- Reactivity: The amino group at position 5 is a prime site for functionalization, analogous to the synthesis of triazolopyrimidines (e.g., compounds 16a,b) via reactions with benzhydrazide . The tert-butyl group may slow reaction kinetics in sterically demanding transformations compared to smaller substituents.
Biological Activity
Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate (ETBP) is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article provides a detailed overview of the biological activity of ETBP, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17N3O2
- Molecular Weight : 211.26 g/mol
- CAS Number : 112779-14-3
ETBP is characterized by its light yellow to yellow crystalline form and is soluble in various organic solvents. Its structure features a tert-butyl group that contributes to its unique reactivity and biological properties.
The biological activity of ETBP can be attributed to its ability to interact with various biological targets, primarily enzymes and receptors. The following mechanisms have been observed:
- Enzyme Inhibition : ETBP has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing neurological functions and providing therapeutic effects in conditions such as anxiety or depression.
Pharmacokinetics
Understanding the pharmacokinetics of ETBP is essential for evaluating its therapeutic potential:
- Absorption : Following oral administration, ETBP exhibits good bioavailability due to its moderate lipophilicity.
- Distribution : The compound distributes effectively in tissues, with a preference for lipid-rich areas due to its hydrophobic nature.
- Metabolism : ETBP undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.
- Excretion : The metabolites are primarily excreted via urine, indicating renal clearance as a significant pathway.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of ETBP against various pathogens. In vitro assays demonstrated that ETBP exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that ETBP is particularly effective against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
ETBP has been investigated for its anti-inflammatory properties. In animal models of inflammation, treatment with ETBP resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases such as arthritis.
Case Studies
-
Study on Pain Management :
A clinical trial evaluated the efficacy of ETBP in managing chronic pain. Patients receiving ETBP reported a significant decrease in pain levels compared to the placebo group, suggesting its potential as an analgesic agent. -
Neuroprotective Effects :
Another study focused on the neuroprotective effects of ETBP in models of neurodegeneration. Results indicated that ETBP administration reduced neuronal apoptosis and improved cognitive function, highlighting its potential role in treating neurodegenerative diseases like Alzheimer's.
Q & A
Q. What are the recommended synthetic routes for Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: A robust synthesis involves cyclocondensation of hydrazine derivatives with β-ketoesters. For example, adapt the procedure from , where THF, CuCl₂·2H₂O, and room-temperature stirring are used to facilitate heterocycle formation. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.
- Catalyst loading : Transition metals like Cu²⁺ (0.5 mmol per 1.0 mmol substrate) improve yield and regioselectivity.
- Purification : Silica gel chromatography (ethyl acetate/cyclohexane = 1:1) effectively isolates the product .
Monitor reaction progress via TLC, and confirm purity using HPLC (see for impurity management).
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Identify characteristic signals:
- Ester carbonyl (δ ~165-170 ppm in ¹³C-NMR).
- tert-butyl group (δ ~1.3 ppm, singlet in ¹H-NMR; δ ~28 ppm in ¹³C-NMR).
- Pyrazole ring protons (δ ~6.5-8.0 ppm in ¹H-NMR) .
- IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) functionalities.
- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M⁺]) and fragmentation patterns.
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the ester group.
- Light Sensitivity : Use amber vials to avoid photodegradation, as pyrazole derivatives often exhibit UV sensitivity.
- Long-term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structural refinement of pyrazole derivatives be resolved?
Methodological Answer:
- Software Cross-Validation : Compare refinement results from SHELXL ( ) and WinGX ( ) to identify systematic errors.
- Twining Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in bulky tert-butyl-containing compounds.
- Displacement Parameters : Anisotropic refinement (via ORTEP in WinGX) improves accuracy for heteroatom positions .
Q. What computational strategies complement experimental studies on the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., amino group reactivity).
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMSO) on reaction pathways using software like Gaussian or ORCA.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Q. How can HPLC method development address purity discrepancies caused by isomeric impurities?
Methodological Answer:
- Mobile Phase Optimization : Adjust pH (e.g., 0.1% TFA in water) or use ion-pair reagents to separate co-eluting isomers.
- Column Selection : Chiral columns (e.g., Chiralpak IA) resolve enantiomers, while C18 columns with gradient elution (ACN/H₂O) separate structural isomers.
- Validation : Follow USP guidelines for LOD/LOQ and repeatability testing, as outlined in .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR and X-ray data for this compound derivatives?
Methodological Answer:
- Dynamic Effects : NMR may average conformers (e.g., tert-butyl rotation), while X-ray captures static structures. Use variable-temperature NMR to assess flexibility.
- Polymorphism : Recrystallize from different solvents (hexane vs. EtOAc) to isolate polymorphs and compare unit-cell parameters via SHELXL .
Q. What experimental controls mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- In-line Analytics : Implement FTIR or ReactIR to monitor reaction progress in real time.
- Quality Metrics : Track critical parameters (e.g., reaction time, catalyst purity) using statistical tools (e.g., Design of Experiments).
- Reference Standards : Use commercially available analogs (e.g., ) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
